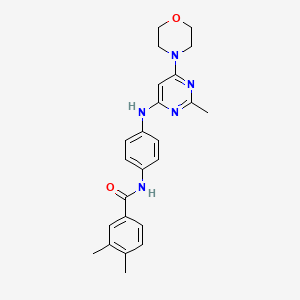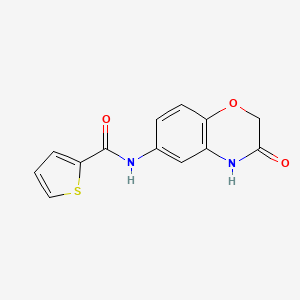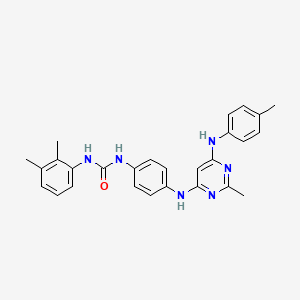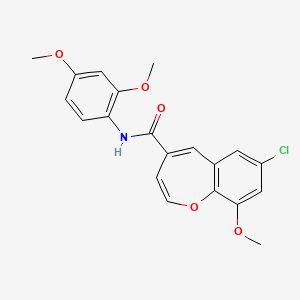![molecular formula C18H25N5O B14982820 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide](/img/structure/B14982820.png)
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.
Formation of Pentanamide: Finally, the phenyl derivative is reacted with pentanoyl chloride to form the desired pentanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different amine groups.
Wissenschaftliche Forschungsanwendungen
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide
- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide
Uniqueness
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the pentanamide group
Eigenschaften
Molekularformel |
C18H25N5O |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]pentanamide |
InChI |
InChI=1S/C18H25N5O/c1-5-6-7-18(24)22-15-10-8-14(9-11-15)21-16-12-17(23(3)4)20-13(2)19-16/h8-12H,5-7H2,1-4H3,(H,22,24)(H,19,20,21) |
InChI-Schlüssel |
GBOZCNUJADQXEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,2-Trimethyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B14982744.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14982758.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B14982762.png)
![8-(4-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14982777.png)
![1-[(2-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14982784.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B14982795.png)
![Ethyl 4-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B14982797.png)

![Azepan-1-yl{1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14982807.png)
![5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14982808.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B14982815.png)

